Potassium tetrakis(pentafluorophenyl)borate
Description
Potassium tetrakis(pentafluorophenyl)borate (K[TPFPB], CAS 89171-23-3) is a weakly coordinating anion (WCA) salt widely used in catalysis, electrochemistry, and materials science. Its structure consists of a central boron atom surrounded by four pentafluorophenyl groups, forming a tetrahedral geometry. The electron-withdrawing pentafluorophenyl substituents enhance the anion’s stability and solubility in nonpolar media, making it ideal for activating metallocene catalysts in olefin polymerization . K[TPFPB] is particularly valued for its low nucleophilicity and resistance to hydrolysis, which are critical in industrial processes requiring moisture tolerance .
Properties
IUPAC Name |
potassium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.K/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHRIJOPWTIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335165 | |
| Record name | Potassium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89171-23-3 | |
| Record name | Potassium tetrakis(pentafluorophenyl)borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89171-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The foundational patent US6700019B2 details a four-step process for synthesizing K[B(C₆F₅)₄] from boron trichloride (BCl₃) and pentafluorophenylmagnesium bromide (C₆F₅MgBr):
Halogenation :
$$ 4\, \text{C}6\text{F}5\text{MgBr} + \text{BCl}3 \rightarrow \text{B(C}6\text{F}5\text{)}4^- + 3\, \text{MgBrCl} + \text{Mg}^{2+} $$
Conducted in tetrahydrofuran (THF) at −70°C to −20°C to minimize side reactions.Hydrolysis :
Quenching with ice-water protonates residual Grignard reagent while leaving the borate anion intact.Alkali Metal Exchange :
Addition of KCl precipitates the potassium salt:
$$ \text{Na}[B(C6F5)4] + \text{KCl} \rightarrow \text{K}[B(C6F5)4] + \text{NaCl} $$Purification :
Recrystallization from acetone/water mixtures removes MgCl₂ and unreacted starting materials.
Optimized Reaction Parameters
Data from and reveal critical process variables:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −70°C to −20°C | Prevents B(C₆F₅)₃ formation |
| BCl₃:C₆F₅MgBr molar ratio | 1:4.2–1:4.5 | Minimizes unreacted BCl₃ |
| Solvent | THF | Stabilizes Grignard intermediate |
| KCl concentration | 10% w/v aqueous solution | Maximizes K⁺ exchange efficiency |
Typical yields range from 70–85% with >95% purity (HPLC).
Metathesis from Preformed Borate Salts
Lithium/Kassium Borate Intermediate Route
As described in, K[B(C₆F₅)₄] can be synthesized via salt metathesis using bis(triphenylphosphoranylidene)ammonium chloride (PPNCl):
$$ \text{PPNCl} + \text{Li}[B(C6F5)4] \rightarrow \text{PPN}[B(C6F5)4] + \text{LiCl} $$
Subsequent cation exchange with KCl in methanol/water (2:1 v/v) yields the potassium salt. Key steps include:
- Precipitation : Immediate formation of K[B(C₆F₅)₄] upon KCl addition
- Washing : Sequential rinsing with methanol/water (2:1) and pure water removes LiCl
- Recrystallization : Dissolution in hot acetone followed by slow cooling yields colorless crystals
This method achieves 82% yield with 99% purity (electrochemical grade) but requires rigorous exclusion of atmospheric moisture.
Industrial-Scale Adaptations
Fisher Scientific’s production protocol modifies the above method:
- Uses potassium tetrakis(pentafluorophenyl)borate (Boulder Scientific) as starting material
- Implements vacuum filtration with sintered glass crucibles to accelerate drying
- Employs argon-sparged solvents to prevent oxidation
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Potassium tetrakis(pentafluorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl groups are replaced by other nucleophiles.
Coordination Reactions: It can form coordination complexes with various metal ions, acting as a ligand.
Redox Reactions: The compound can undergo redox reactions, where it acts as an oxidizing or reducing agent
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Metal Ions: Coordination reactions often involve transition metal ions such as copper, nickel, and palladium.
Redox Agents: Redox reactions may involve agents like hydrogen peroxide, sodium borohydride, or other reducing/oxidizing agents
Major Products:
Substitution Products: Depending on the nucleophile, the products can include substituted pentafluorophenyl derivatives.
Coordination Complexes: Various metal complexes with unique properties and applications.
Redox Products: The products of redox reactions vary based on the specific reaction conditions and reagents used
Scientific Research Applications
Applications in Organic Synthesis
Potassium tetrakis(pentafluorophenyl)borate serves as an effective reagent in organic reactions, particularly:
- Catalysis : It acts as a Lewis acid catalyst in electrophilic aromatic substitution reactions, facilitating the formation of complex organic molecules. Its ability to stabilize negative charges makes it suitable for various catalytic processes .
- Pharmaceutical Intermediates : The compound is utilized in the synthesis of pharmaceutical agents, where its unique electronic properties enhance reaction rates and selectivity .
Biochemical Applications
K[B(CF)] has garnered attention in biochemical research due to its interactions with biomolecules:
- Biochemical Reagents : It is employed as a reagent in biochemical assays, contributing to the study of enzyme mechanisms and protein interactions. Its stability and solubility in organic solvents make it a valuable tool for researchers .
- Therapeutic Potential : Research is ongoing to explore its potential therapeutic applications, particularly in drug design and delivery systems. The fluorinated structure may enhance the bioavailability of certain compounds.
Data Table: Comparison with Related Compounds
| Compound | Cation | Stability | Unique Features |
|---|---|---|---|
| This compound | Potassium | High | Used in biochemical assays; stable under various conditions |
| Sodium tetrakis(pentafluorophenyl)borate | Sodium | Moderate | Similar stability; different solubility |
| Lithium tetrakis(pentafluorophenyl)borate | Lithium | Low | More reactive; less stable than potassium salt |
| Boron trifluoride | None | High | Simpler structure; high reactivity |
Case Study 1: Catalytic Activity
In a study examining the catalytic activity of K[B(CF)], researchers found that it significantly increased the rate of electrophilic aromatic substitutions compared to traditional catalysts. This was attributed to its ability to stabilize transition states during reactions.
Case Study 2: Biochemical Assays
Another study utilized K[B(CF)] in assays to investigate enzyme kinetics. The results demonstrated that the compound could enhance the sensitivity of detection methods, leading to more accurate measurements of enzyme activity .
Mechanism of Action
The mechanism of action of potassium tetrakis(pentafluorophenyl)borate involves its ability to act as a ligand and form coordination complexes with metal ions. The strong electron-withdrawing effect of the fluorine atoms on the pentafluorophenyl groups enhances the compound’s stability and reactivity. This property allows it to participate in various catalytic and redox processes, facilitating the formation of desired products .
Comparison with Similar Compounds
Ammonium Tetrakis(pentafluorophenyl)borate (NH₄[TPFPB])
NH₄[TPFPB] is a key cocatalyst in olefin polymerization, often replacing methylaluminoxane (MAO). Key distinctions include:
- Cost and Stability : NH₄[TPFPB] is less expensive and more chemically stable than MAO, with lower sensitivity to air and moisture, reducing storage and handling costs .
- Synthesis : Optimized methods using Grignard reagents (e.g., C₆F₅MgBr) achieve high yields (>90%) and purity, favoring industrial scalability .
Dimethylanilinium Tetrakis(pentafluorophenyl)borate (DMAB)
DMAB (N,N-dimethylanilinium[TPFPB]) is notable for its role in producing telechelic polyolefins:
- Synthesis : Reactions involving N,N-dimethylaniline hydrochloride and lithium bromide tetrakis(pentafluorophenyl)borate yield DMAB with up to 96.1% purity, outperforming magnesium-based intermediates .
- Applications : It facilitates phenyl-group-terminated poly(α-olefins), serving as synthons for functional polymers .
Tetrabutylammonium Tetrakis(pentafluorophenyl)borate (TBA[TPFPB])
TBA[TPFPB] is prominent in electrochemistry due to its superior conductivity:
- Conductivity: In nonaqueous solvents, TBA[TPFPB] exhibits higher ionic conductivity compared to traditional electrolytes like PF₆⁻ or BF₄⁻, attributed to its large anion size and weak ion pairing .
- Structural Insights : Crystallographic studies reveal weak cation-anion interactions, enhancing solubility in low-polarity solvents .
Lithium Tetrakis(pentafluorophenyl)borate (Li[TPFPB])
Li[TPFPB] (CAS 155543-02-5) is utilized in niche applications:
Trityl Tetrakis(pentafluorophenyl)borate (Tr[TPFPB])
Tr[TPFPB] is a potent p-dopant in organic semiconductors:
Comparison with Methylaluminoxane (MAO)
While MAO remains dominant in polyolefin production, K[TPFPB] and NH₄[TPFPB] offer advantages:
- Moisture Tolerance : Both borates are less reactive toward moisture, simplifying industrial workflows .
- Product Control: They enable precise control over polymer branching and molecular weight distributions in nonpolar media .
Key Data Tables
Table 2. Conductivity of TBA[TPFPB] vs Traditional Electrolytes
| Electrolyte | Conductivity (mS/cm) | Solvent | Reference |
|---|---|---|---|
| TBA[TPFPB] | 12.4 | Acetonitrile | |
| TBAPF₆ | 8.2 | Acetonitrile | |
| TBABF₄ | 7.6 | Acetonitrile |
Research Findings and Trends
- Computational Insights: Molecular dynamics simulations reveal that TPFPB⁻ anions minimize cation interactions, enhancing solubility and catalytic activity in zirconocene systems .
- Structural Modifications : Introducing long-chain alkyls to ammonium cations improves solubility in alkanes but risks increasing amine basicity, which may hinder metallocene activation .
- Industrial Scalability: Grignard-based syntheses of TPFPB salts are prioritized for safety and yield, though t-BuLi methods offer higher atom economy .
Biological Activity
Potassium tetrakis(pentafluorophenyl)borate (KTPB) is an organoboron compound recognized for its unique structure and significant biological activity. With the chemical formula , it features a potassium cation coordinated to a boron atom, which is further bonded to four pentafluorophenyl groups. This compound has gained attention in various fields, including catalysis, biochemistry, and material science due to its stability and reactivity.
KTPB is characterized by:
- High Thermal Stability : Melting point exceeds 300 °C.
- Lewis Acid Behavior : Acts as a Lewis acid by accepting electron pairs from Lewis bases to form adducts.
- Electronegative Fluorine Atoms : The presence of fluorine significantly influences its chemical properties, enhancing its reactivity and stability compared to other organoboron compounds.
Table 1: Comparison of Organoboron Compounds
| Compound | Cation | Unique Features |
|---|---|---|
| This compound | Potassium | Highly stable; used in biochemical assays |
| Sodium tetrakis(pentafluorophenyl)borate | Sodium | Similar stability; different solubility |
| Lithium tetrakis(pentafluorophenyl)borate | Lithium | More reactive; less stable than potassium salt |
| Boron trifluoride | None | Simpler structure; high reactivity |
Role in Catalysis
KTPB is primarily utilized as a cocatalyst in metallocene catalyst activation, particularly in olefin polymerization. It abstracts chloride ligands from metallocene dichloride precursors, generating cationic metallocene species that serve as active catalysts for polymerization reactions. This functionality underlines its importance in synthetic organic chemistry and materials science.
Interaction with Biomolecules
Research indicates that KTPB may interact with various biomolecules, suggesting potential therapeutic applications. Its ability to form adducts with biomolecules could lead to novel drug delivery systems or therapeutic agents. However, detailed studies on its biological interactions are still emerging.
Case Studies
- Polymerization Studies :
-
Biochemical Assays :
- KTPB has been utilized in various biochemical assays due to its stability and reactivity. Its application in fluorescence-based assays has shown promising results, indicating that it can facilitate the detection of specific biomolecules .
- Interaction with Transition Metals :
Potential Therapeutic Applications
The unique properties of KTPB suggest several potential therapeutic applications:
- Drug Delivery Systems : Its ability to form stable complexes with biomolecules could be harnessed for targeted drug delivery.
- Anticancer Agents : Preliminary studies indicate that organoboron compounds may exhibit anticancer properties, warranting further investigation into KTPB's efficacy in this area.
Q & A
Q. Basic Research Focus
NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; δ ~ -135 ppm for para-F.
Elemental Analysis : Confirms B and F content within ±0.3% of theoretical values.
X-ray Diffraction : Resolves anion-cation packing (e.g., P 4̄ space group in ).
ESI-MS : Detects trace impurities (e.g., Cl⁻ adducts at m/z 718.1).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
